(2-CHLOROPHENYL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
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Overview
Description
(2-Chlorophenyl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Chemistry
In chemistry, (2-chlorophenyl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against various cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the agrochemical industry, this compound is used as a precursor for the synthesis of pesticides and herbicides. Its triazole ring is known for its fungicidal properties, making it useful in crop protection .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with 5-amino-2-phenyl-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted triazoles .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Similar in structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Share the triazole ring but differ in the substituents attached to the ring.
Uniqueness
What sets (2-chlorophenyl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate apart is its unique combination of the chlorophenyl and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBZNXJVVPVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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